molecular formula C18H21FN2O3S B280854 1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine

1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine

Cat. No. B280854
M. Wt: 364.4 g/mol
InChI Key: ODCOTTNAICOQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine, also known as FMMP, is a piperazine derivative that has been studied for its potential use in treating various medical conditions. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.

Mechanism of Action

1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine acts as an SSRI by inhibiting the reuptake of serotonin, leading to increased serotonin levels in the brain. It also acts as a 5-HT1A receptor partial agonist, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain.

Advantages and Limitations for Lab Experiments

1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine has advantages and limitations for lab experiments. One advantage is that it has been shown to have therapeutic effects in animal models, which may translate to humans. However, one limitation is that more research is needed to determine the optimal dosage and potential side effects of this compound.

Future Directions

There are several potential future directions for 1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine research. One direction is to study its potential use in treating other medical conditions, such as post-traumatic stress disorder and obsessive-compulsive disorder. Another direction is to optimize the synthesis method to increase the yield and purity of 1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine. Additionally, more research is needed to determine the long-term effects and safety of this compound.

Synthesis Methods

1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine can be synthesized using different methods, including the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 2-methoxyphenylpiperazine in the presence of a base. Another method involves the reaction of 4-fluoro-3-methylbenzenesulfonyl azide with 2-methoxyphenylpiperazine in the presence of a reducing agent. These methods have been studied and optimized for the efficient synthesis of 1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine.

Scientific Research Applications

1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine has been studied for its potential use in treating various medical conditions, including depression, anxiety, and schizophrenia. Research has shown that 1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist, which may contribute to its therapeutic effects.

properties

Molecular Formula

C18H21FN2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C18H21FN2O3S/c1-14-13-15(7-8-16(14)19)25(22,23)21-11-9-20(10-12-21)17-5-3-4-6-18(17)24-2/h3-8,13H,9-12H2,1-2H3

InChI Key

ODCOTTNAICOQOY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)F

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)F

Origin of Product

United States

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